molecular formula C15H19ClN6O B2945109 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide CAS No. 2034412-92-3

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide

Cat. No.: B2945109
CAS No.: 2034412-92-3
M. Wt: 334.81
InChI Key: GFJUZWBAQGSAOD-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide has several scientific research applications, including:

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and other properties. Some compounds may be harmful if ingested or inhaled, and may require special handling and disposal procedures .

Future Directions

The future research directions for a compound can depend on its properties and potential applications. For example, compounds with antioxidant properties could be further studied for their potential use in stabilizing various industrial products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide typically involves the reaction of cyanuric chloride with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with 3-chlorobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazine ring and the chlorobenzamide moiety.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, resulting in the breakdown of the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, hydrolysis may yield 3-chlorobenzoic acid and dimethylamine derivatives, while oxidation may produce various oxidized triazine compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide is unique due to its combination of the triazine ring and chlorobenzamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN6O/c1-21(2)14-18-12(19-15(20-14)22(3)4)9-17-13(23)10-6-5-7-11(16)8-10/h5-8H,9H2,1-4H3,(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJUZWBAQGSAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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